molecular formula C32H35N3O9 B4290178 2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate

2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate

Cat. No.: B4290178
M. Wt: 605.6 g/mol
InChI Key: KCNYGPBHCOZNPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate is a complex organic compound that belongs to the class of norbornene derivatives This compound is characterized by its unique structure, which includes a nitrophenyl group, an oxoethyl group, and two azatricyclodecyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate typically involves multiple steps. One common approach is the reaction of 4-isocyanatomethyl-4-azatricyclo[5.2.1.0~2,6~]dec-8-ene-3,5-dione with various electrophiles . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reactions are typically carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of continuous flow reactors, and purification techniques like crystallization or chromatography, would likely be applicable.

Chemical Reactions Analysis

Types of Reactions

2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols . The reactions are typically carried out under mild conditions to prevent decomposition of the compound.

Major Products

The major products formed from these reactions include nitro derivatives, amino derivatives, and substituted oxoethyl derivatives .

Scientific Research Applications

2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate involves its interaction with various molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the oxoethyl group can act as a reactive site for nucleophilic attack . The azatricyclodecyl groups provide steric hindrance, which can influence the compound’s reactivity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate is unique due to its combination of functional groups, which provide a versatile platform for chemical modifications. Its structure allows for a wide range of chemical reactions, making it a valuable compound in synthetic organic chemistry .

Properties

IUPAC Name

[2-(3-nitrophenyl)-2-oxoethyl] 2,6-bis(3,5-dioxo-4-azatricyclo[5.2.1.02,6]decan-4-yl)hexanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O9/c36-23(16-4-3-5-21(14-16)35(42)43)15-44-32(41)22(34-30(39)26-19-9-10-20(13-19)27(26)31(34)40)6-1-2-11-33-28(37)24-17-7-8-18(12-17)25(24)29(33)38/h3-5,14,17-20,22,24-27H,1-2,6-13,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCNYGPBHCOZNPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2CC1C3C2C(=O)N(C3=O)CCCCC(C(=O)OCC(=O)C4=CC(=CC=C4)[N+](=O)[O-])N5C(=O)C6C7CCC(C7)C6C5=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O9
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

605.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate
Reactant of Route 2
Reactant of Route 2
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate
Reactant of Route 3
Reactant of Route 3
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate
Reactant of Route 4
Reactant of Route 4
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate
Reactant of Route 5
Reactant of Route 5
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate
Reactant of Route 6
Reactant of Route 6
2-(3-nitrophenyl)-2-oxoethyl 2,6-bis(1,3-dioxooctahydro-2H-4,7-methanoisoindol-2-yl)hexanoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.